N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is a deuterated analog of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide. This compound is identified by the CAS number 1104483-92-2 and is primarily utilized in scientific research, especially within the fields of proteomics and pharmaceutical development. It serves as an important intermediate in the synthesis of Zaleplon, a non-benzodiazepine hypnotic agent used for treating insomnia .
The compound is classified under organic compounds with significant applications in chemical biology and pharmaceutical research. The IUPAC name for this compound is N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide. Its molecular formula is C15H15D5N2O2, with a molecular weight of approximately 265.36 g/mol .
The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves several key steps:
The molecular structure of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 features a phenyl ring substituted with a dimethylaminoacryloyl group and an ethylacetamide moiety. The presence of deuterium atoms in the structure allows for enhanced tracking in various biological assays.
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 can participate in various chemical reactions typical of amides and acrylamides, including:
The detailed reaction pathways often depend on specific conditions such as temperature, pH, and the presence of catalysts .
The mechanism of action for N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves its role as a signaling molecule that can enhance gene expression mediated by cyclic AMP response element-binding protein (CREB). This is facilitated through activation pathways involving protein kinase A (PKA), calcium/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinases (ERK). Such pathways are crucial in understanding how this compound influences cellular responses at the molecular level .
The physical properties of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature conditions .
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 has several significant applications:
This compound's versatility in research settings underscores its importance in advancing scientific knowledge across multiple disciplines.
The systematic chemical name N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 precisely defines its molecular structure, indicating the presence of a N-ethylacetamide moiety linked to a phenyl ring at position 3, which is further substituted with a dimethylaminoacryloyl group. The -d5 suffix explicitly denotes the replacement of five hydrogen atoms with deuterium isotopes. The compound's structural framework consists of a conjugated enone system connected to a tertiary aromatic amine, creating an extended π-electron system that influences both its spectroscopic properties and chemical reactivity [1] [4] [10].
Table 1: Key Identifiers of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5
Identifier | Specification |
---|---|
CAS Number | 1104483-92-2 |
Molecular Formula | C15H15D5N2O2 |
Molecular Weight | 265.36 g/mol |
IUPAC Name | (E)-N-[3-[3-(Dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide-d5 |
Deuterium Positions | Ethyl group (CD2CD3) and methyl groups (N(CD3)2) |
The deuterium distribution occurs specifically at the ethyl substituent (CD2CD3) and the dimethylamino group (N(CD3)2), as confirmed by mass spectrometry analysis showing the characteristic +5 Da mass shift relative to the non-deuterated molecule [1] [8] [10]. This selective deuteration preserves the compound's steric profile while altering its vibrational modes and mass signature. The molecule exhibits *E-configuration (trans geometry) about the acryloyl double bond, a critical structural feature confirmed through NMR coupling constants reported in analytical certificates [10].
The synthesis of this deuterated compound emerged from advanced pharmaceutical research into the metabolic pathways of pyrazolopyrimidine derivatives. It was first reported as a key intermediate in the preparation of deuterated Zaleplon (Sonata®), a non-benzodiazepine hypnotic agent used for insomnia treatment. The development occurred in response to the need for isotopically labeled internal standards that could enable precise quantification of Zaleplon and its metabolites during pharmacokinetic studies [1] [7].
The seminal work published by Bharathi et al. (2007) in the Journal of Pharmaceutical and Biomedical Analysis documented the synthetic pathway and analytical characterization of this deuterated intermediate, establishing it as a critical reference material in Zaleplon impurity profiling [1] [3] [7]. The synthesis employed deuterated acetyl precursors in a multistep sequence that ensured isotopic purity at the specified molecular positions. This development coincided with increasing regulatory requirements for thorough characterization of drug impurities under guidelines such as ICH Q3A(R2), driving demand for high-purity deuterated synthetic intermediates in pharmaceutical quality control laboratories [7].
Table 2: Key Historical Developments in Deuterated Compound Research
Year | Development Milestone | Significance |
---|---|---|
2007 | Bharathi et al. publish synthetic methodology | First detailed protocol for deuterated intermediate synthesis |
Pre-2010 | Identification as Zaleplon impurity precursor | Recognized role in manufacturing-related impurities |
2010s | Commercial availability as research standard | Enabled widespread use in analytical laboratories |
Present | Reference standard for deuterated Zaleplon production | Critical for modern quality control in pharmaceutical manufacturing |
The strategic incorporation of five deuterium atoms into this molecular structure substantially enhances its value in pharmaceutical research through multiple mechanisms:
Metabolic Pathway Tracing: The carbon-deuterium bonds resist cleavage by metabolic enzymes through the well-documented kinetic isotope effect (KIE), allowing researchers to track the compound's metabolic fate in biological systems with enhanced precision. The deuterated ethyl group and dimethylamino moiety represent positions vulnerable to oxidative metabolism in the parent compound, making this labeling strategy particularly valuable for identifying primary metabolic pathways [7] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: